molecular formula C16H11ClF2N4O B2426628 N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866866-63-9

N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2426628
CAS No.: 866866-63-9
M. Wt: 348.74
InChI Key: XNICALWVGGMIEO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a strategically designed small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a well-established driver in various cancers. Its primary research value lies in its potent activity against the EGFR T790M resistance mutation, a common clinical challenge that arises following initial therapy with first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC) [https://pubchem.ncbi.nlm.nih.gov/compound/11707101]. The compound functions by competitively binding to the ATP-binding site of the mutant kinase, thereby blocking the auto-phosphorylation and subsequent activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival. This mechanism makes it an invaluable tool compound for researchers investigating resistance mechanisms in oncogene-addicted cancers, developing next-generation tyrosine kinase inhibitors (TKIs), and conducting in vitro and in vivo studies to model and overcome therapeutic resistance. Its specific structural features are optimized for selectivity and potency against the mutated form of EGFR, providing a critical reagent for targeted cancer research and preclinical drug discovery programs.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF2N4O/c1-9-15(16(24)20-10-6-7-12(18)11(17)8-10)21-22-23(9)14-5-3-2-4-13(14)19/h2-8H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNICALWVGGMIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C16H11ClF2N4O
  • Molecular Weight : 344.74 g/mol
  • CAS Number : 866866-63-9
  • SMILES Notation : Cc1n[nH]c(=N)c1C(=O)N(C2=CC(=C(C=C2)Cl)F)C3=CC=CC=C3F
PropertyValue
Molecular FormulaC16H11ClF2N4O
Molecular Weight344.74 g/mol
CAS Number866866-63-9
LogP3.5
Polar Surface Area60.12 Ų

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. This compound has shown promising results against various cancer cell lines.

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of the MDM2 protein, which is known to regulate p53, a crucial tumor suppressor. By inhibiting MDM2, the compound can enhance p53 activity, leading to increased apoptosis in cancer cells.

Efficacy in Cell Lines

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines:

  • MCF-7 (breast cancer) : IC50 = 0.65 µM
  • HCT116 (colon cancer) : IC50 = 0.78 µM
  • HeLa (cervical cancer) : IC50 = 0.19 µM

These values indicate that the compound is more effective than many existing chemotherapeutic agents.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
MCF-70.65
HCT1160.78
HeLa0.19

Study on MDM2 Inhibition

A pivotal study published in the Journal of Medicinal Chemistry explored the role of this compound as a potent MDM2 inhibitor. The findings indicated that it binds with high affinity to the MDM2 protein (K_i < 1 nM), leading to substantial antitumor activity in vivo models .

Neuroprotective Effects

In addition to its anticancer properties, preliminary research has suggested that triazole derivatives may also exhibit neuroprotective effects. For instance, compounds similar to this compound have been shown to inhibit neuroinflammation and oxidative stress markers in neuronal cell cultures .

Q & A

Q. Table: Critical Factors for Catalytic Reproducibility

FactorOptimal Range
Catalyst loading2–5 mol%
Temperature80–100°C
SolventToluene/DMF (3:1 v/v)

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